

## Vidofludimus: A Technical Guide to its Antiinflammatory and Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Vidofludimus** calcium (formerly IMU-838) is an orally administered, next-generation small molecule therapy under investigation for chronic inflammatory and autoimmune diseases, most notably multiple sclerosis (MS) and ulcerative colitis (UC).[1][2] Its therapeutic potential stems from a dual mechanism of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1).[2][3][4][5] This guide provides an in-depth technical overview of the anti-inflammatory and antiviral effects of **Vidofludimus**, presenting key quantitative data, experimental methodologies, and visual representations of its core mechanisms.

#### **Core Mechanisms of Action**

**Vidofludimus** exerts its effects through two primary, distinct molecular pathways.

### **Anti-inflammatory and Immunomodulatory Effects**

The principal anti-inflammatory action of **Vidofludimus** is mediated by the potent and selective inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1][3][6]

• DHODH Inhibition: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][7]

#### Foundational & Exploratory





- Selective Targeting of Proliferating Lymphocytes: Unlike most cell types which can utilize
  pyrimidine salvage pathways, rapidly proliferating, metabolically activated T and B
  lymphocytes are heavily dependent on the de novo pathway to meet their high demand for
  nucleotides.[1][2] By inhibiting DHODH, Vidofludimus induces metabolic stress specifically
  in these hyperactive immune cells.[3][8]
- Downstream Effects: This metabolic stress leads to a reduction in the proliferation of pathogenic lymphocytes and a decrease in the secretion of pro-inflammatory cytokines, such as IL-17 and IFN-γ, without causing broad immunosuppression.[1][9][10] This selective action allows normal immune functions, like fighting infections, to remain largely unaffected.
   [4][5]
- Nurr1 Activation: Independently of its DHODH activity, Vidofludimus is a potent activator of Nurr1, a transcription factor crucial for neuroprotection.[2][3][5] In glial cells (microglia and astrocytes), Nurr1 activation reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide.[2][3] This mechanism is particularly relevant for its therapeutic potential in neurodegenerative diseases like MS.[2][3]





Click to download full resolution via product page

Caption: Vidofludimus dual mechanism of action.

#### **Antiviral Effects**







The DHODH inhibitory mechanism also confers broad-spectrum antiviral activity.[3][11] Virus-infected host cells, much like activated lymphocytes, become highly metabolically active and depend on the de novo pyrimidine synthesis pathway for viral replication (both RNA and DNA viruses).[3][8]

By inhibiting DHODH, **Vidofludimus** depletes the intracellular pool of pyrimidines available to the virus, effectively "starving" it of the necessary building blocks for replication.[8] This host-targeting antiviral strategy is promising due to its broad applicability across numerous viruses and a potentially lower risk of developing viral resistance.[7][11][12] In vitro studies have demonstrated **Vidofludimus**'s activity against a range of viruses, including Epstein-Barr virus (EBV), SARS-CoV-2, cytomegalovirus (CMV), and hepatitis C virus (HCV).[3][8][11]





Click to download full resolution via product page

Caption: Vidofludimus antiviral mechanism of action.



## **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical and clinical investigations of **Vidofludimus**.

**Table 1: Preclinical In Vitro Efficacy** 

| Parameter              | Target/Virus                    | Value                                     | Notes                                   | Source |
|------------------------|---------------------------------|-------------------------------------------|-----------------------------------------|--------|
| DHODH<br>Inhibition    | Human DHODH                     | 2.6x more potent<br>than<br>teriflunomide | Comparison of DHO oxidation inhibition. | [9]    |
| Human DHODH<br>(IC50)  | 160 nM                          | For the active moiety, vidofludimus.      | [11]                                    |        |
| Cytokine<br>Inhibition | IL-17 & IFN-γ<br>Release (IC50) | ~5–8 µM                                   | In stimulated human lymphocytes.        | [13]   |
| Antiviral Activity     | SARS-CoV-2<br>(EC₅o)            | 7.6 ± 5.8 μM                              | In Vero cells.                          | [8]    |
| SARS-CoV-2<br>(CC50)   | >100 μM                         | Cytotoxicity in Vero cells.               | [8]                                     |        |

Table 2: Clinical Efficacy in Multiple Sclerosis (Phase 2 Trials)



| Trial                                                                          | Endpoint                                           | Placebo               | 10 mg                          | 30 mg    | 45 mg   | Source   |
|--------------------------------------------------------------------------------|----------------------------------------------------|-----------------------|--------------------------------|----------|---------|----------|
| EMPhASIS<br>(RRMS)                                                             | Cumulative Unique Active (CUA) Lesions at 24 weeks | 5.8                   | 5.9                            | 1.4      | 1.7     | [14]     |
| Placebo- Adjusted Reduction in Gadolinium -Enhancing (Gd+) Lesions at 24 weeks | -                                                  | 13%                   | 78%                            | 74%      | [3][14] |          |
| Change in Serum Neurofilam ent Light Chain (NfL) from Baseline to 24 weeks     | +6.5%                                              | -                     | -17.0%                         | -20.5%   | [13]    |          |
| 24-week Confirmed Disability Worsening (CDW)                                   | 3.7%                                               | \multicolum<br>n{3}{c | }{1.6%<br>(any dose<br>group)} | [14][15] |         | _        |
| CALLIPER<br>(PMS)                                                              | Reduction<br>in Risk of<br>24-week<br>CDW          | -                     | -                              | -        | 20%-24% | [16][17] |



| Reduction  |   |   |                     |       |
|------------|---|---|---------------------|-------|
| in         |   |   |                     |       |
| Annualized |   |   |                     |       |
| Rate of    |   |   | 2007                | [1.6] |
| Thalamic   | - | - | 20%                 | [16]  |
| Brain      |   |   |                     |       |
| Volume     |   |   |                     |       |
| Loss       |   |   |                     |       |
| Yearly     |   |   |                     |       |
| Rate of    |   |   |                     |       |
| Percent    |   |   | 5%                  |       |
| Brain      |   |   |                     | [16]  |
| Volume     | - | - | (modest<br>benefit) | [16]  |
| Change     |   |   | טפוופוונ)           |       |
| (Primary   |   |   |                     |       |
| Endpoint)  |   |   |                     |       |
|            |   |   |                     |       |

Table 3: Clinical Efficacy in Ulcerative Colitis (Phase 2 CALDOSE-1 Trial)



| Population                               | Endpoint<br>(Week 10)              | Placebo | Vidofludimu<br>s (30mg or<br>45mg)          | Notes                                                                   | Source |
|------------------------------------------|------------------------------------|---------|---------------------------------------------|-------------------------------------------------------------------------|--------|
| Total<br>Population                      | Clinical<br>Remission              | 14%     | 14%                                         | Primary endpoint not met, potential interference with corticosteroid s. | [18]   |
| No<br>Concomitant<br>Corticosteroid<br>s | Clinical<br>Remission              | 4%      | 12%                                         | Suggests activity in this sub- population.                              | [18]   |
| Maintenance<br>Phase                     | Clinical<br>Remission<br>(Week 50) | -       | Dose-<br>dependent<br>increases<br>observed | Statistically significant (P=0.0358) increase in remission rates.       | [18]   |

# Key Experimental Protocols In Vitro Cytokine Inhibition Assay

This protocol assesses the potency of **Vidofludimus** in inhibiting cytokine release from activated immune cells.

- Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Cell Culture & Stimulation: PBMCs are cultured in a suitable medium. To induce a proinflammatory state and cytokine secretion, cells are stimulated with a mitogen, such as Phytohaemagglutinin (PHA).



- Treatment: Concurrently with stimulation, cells are treated with varying concentrations of Vidofludimus or a comparator compound (e.g., teriflunomide). A vehicle control (placebo) is also included.
- Incubation: The cells are incubated for a period sufficient for cytokine production, typically 24 to 48 hours.
- Cytokine Quantification: After incubation, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines, such as IL-17 and IFN-y, are measured using a multiplex immunoassay, like a Luminex assay, or standard ELISA.
- Data Analysis: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by plotting cytokine levels against drug concentration and fitting the data to a dose-response curve.



Click to download full resolution via product page

**Caption:** Workflow for in vitro cytokine inhibition assay.

#### In Vitro SARS-CoV-2 Antiviral Assay

This protocol determines the efficacy of **Vidofludimus** in inhibiting viral replication in a cell culture model.

- Cell Seeding: A susceptible cell line (e.g., Vero E6 cells) is seeded into multi-well plates and allowed to adhere overnight.
- Treatment: Cells are pre-treated with a serial dilution of **Vidofludimus** for a short period (e.g., 1-2 hours) before infection.
- Infection: The culture medium containing the drug is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation: After an adsorption period, the viral inoculum is removed, and fresh medium containing the corresponding drug concentrations is added. The plates are incubated for 24-



48 hours to allow for viral replication.

- Quantification of Viral Replication: The antiviral effect is measured using one or more methods:
  - RT-qPCR: RNA is extracted from the cell supernatant or cell lysate to quantify viral RNA copies.
  - Viral Yield Reduction Assay: The supernatant is collected and serially diluted to infect fresh cells, and the number of infectious virus particles is determined by plaque assay or TCID<sub>50</sub>.
  - Immunofluorescence/In-Cell ELISA: Cells are fixed, permeabilized, and stained with antibodies against a viral protein (e.g., Nucleocapsid) to quantify viral antigen production.
- Data Analysis: The half-maximal effective concentration (EC<sub>50</sub>) is determined by plotting the percentage of viral inhibition against the drug concentration. A parallel cytotoxicity assay is run to determine the half-cytotoxic concentration (CC<sub>50</sub>) and calculate the selectivity index (SI = CC<sub>50</sub>/EC<sub>50</sub>).[8]

### **EMPhASIS Phase 2 Clinical Trial Protocol (Cohort 1)**

This protocol outlines the design of a key clinical trial in Relapsing-Remitting Multiple Sclerosis (RRMS).

- Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial.[13]
- Patient Population: Adults (18–55 years) with a diagnosis of RRMS, experiencing at least two relapses in the last two years or one in the last year.[13][14]
- Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms.[13]
- Treatment Arms:
  - Vidofludimus Calcium 30 mg (oral, once daily)
  - Vidofludimus Calcium 45 mg (oral, once daily)



- Placebo (oral, once daily)
- Treatment Duration: 24 weeks.[13]
- Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions up to week 24, comparing the 45 mg dose to placebo.[13] CUA lesions include new or enlarging T2 lesions and gadolinium-enhancing (Gd+) T1 lesions.
- · Key Secondary Endpoints:
  - Cumulative number of CUA lesions (30 mg vs. placebo).
  - Time to first relapse.
  - Change in serum neurofilament light chain (NfL) levels.
  - Safety and tolerability assessments.[13][19]

#### Conclusion

Vidofludimus calcium presents a targeted and multifaceted approach to treating autoimmune and inflammatory diseases. Its primary mechanism, the selective inhibition of DHODH, effectively modulates the hyperactive lymphocytes driving disease pathology while largely sparing the normal immune system.[1][3] This leads to potent anti-inflammatory effects, as demonstrated by the significant reduction of MRI lesions and disability progression markers in clinical trials for multiple sclerosis.[3][14] Furthermore, this same mechanism provides a broad-spectrum antiviral capacity by depleting the nucleotide resources required for viral replication.
[3][8] The additional, independent activation of the Nurr1 transcription factor offers a potential for direct neuroprotection, a highly desirable feature for treating neurodegenerative conditions.
[2][3] The comprehensive data gathered to date supports Vidofludimus as a promising therapeutic candidate with a favorable safety and tolerability profile.[10] Ongoing Phase 3 trials will be critical in further defining its role in the clinical landscape.[3][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 2. Vidofludimus Wikipedia [en.wikipedia.org]
- 3. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 4. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of Vidofludimus Calcium in Patients with Post COVID Syndrome BioSpace [biospace.com]
- 5. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 6. Immunic's vidofludimus reports mixed data for ulcerative colitis Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro [mdpi.com]
- 9. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imux.com [imux.com]
- 11. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 18. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Vidofludimus: A Technical Guide to its Anti-inflammatory and Antiviral Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#vidofludimus-anti-inflammatory-and-antiviral-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com